2-甲氧基吡啶-3-甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

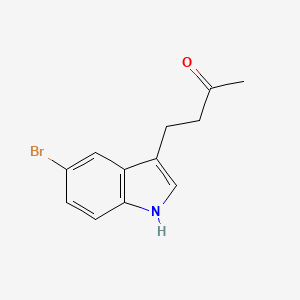

2-Methoxypyridine-3-carbonyl chloride is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior and characteristics of 2-methoxypyridine-3-carbonyl chloride.

Synthesis Analysis

The synthesis of related pyridine compounds involves various methods, including catalytic carbonylative polymerizations , Vilsmeier–Haack chlorination , electrosynthesis , and reactions with sodium methoxide . For instance, the synthesis of polyesters and amphiphilic poly(amide-block-ester)s is achieved using a catalyst combination of CH3C(O)Co(CO)3P(o-tolyl)3/m-methoxypyridine . Additionally, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves a novel protocol using Vilsmeier–Haack chlorination . These methods could potentially be adapted for the synthesis of 2-methoxypyridine-3-carbonyl chloride.

Molecular Structure Analysis

X-ray and spectroscopic analysis are common techniques used to determine the structure of pyridine derivatives. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Such techniques could be employed to analyze the molecular structure of 2-methoxypyridine-3-carbonyl chloride.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions. The pyrolysis of 3-methoxypyridine generates the pyrrolyl radical, which has been characterized by threshold photoelectron spectroscopy . Additionally, reactions of 2-chloropyridine derivatives with sodium methoxide yield 2-methoxy derivatives . These findings suggest that 2-methoxypyridine-3-carbonyl chloride could also participate in similar reactions, potentially leading to the formation of radicals or other derivatives through nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their functional groups and molecular structure. For instance, the absorption and fluorescence maxima of a related compound were observed at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated . The properties of 2-methoxypyridine-3-carbonyl chloride could be similarly influenced by its methoxy and carbonyl groups, affecting its optical properties and reactivity.

科学研究应用

1. 在芳香族化合物金属化中的应用

2-甲氧基吡啶用于使用混合锂-铁组合对芳香族化合物进行去质子化。尽管在分离所需产物方面存在挑战,但此过程提供了对 2-甲氧基吡啶在复杂金属化反应中的反应性的见解 (Nagaradja 等人,2012 年)。

2. 体外细胞毒活性

一系列带有 2-甲氧基吡啶-3-腈的化合物对肝癌、前列腺癌和乳腺癌细胞系表现出有希望的抗增殖作用,表明其在癌症研究和治疗中的潜在用途 (Al-Refai 等人,2019 年)。

3. 聚合物合成中的催化应用

2-甲氧基吡啶与某些催化剂结合,可以促进环氧化合物和 N-烷基氮丙啶的羰基聚合,从而合成聚酯和两亲性聚(酰胺-嵌段-酯) (Liu & Jia,2004 年)。

4. 石松生物碱的合成

在石松生物碱石杉碱 R 的合成中,甲氧基吡啶被用作掩蔽的吡啶酮,证明了其在复杂有机合成中的重要性 (Bisai & Sarpong,2010 年)。

5. 对中枢胆碱能系统的影响

使用甲氧基吡啶合成的 N-酰基-噻唑烷-4-羧酸衍生物对实验动物的学习和记忆表现出显着影响,表明在神经学研究中的潜在应用 (Krichevskiy 等人,2007 年)。

6. 电催化 CO2 还原

铁席夫碱配合物中的 2-甲氧基吡啶衍生物有助于将 CO2 电催化还原为甲酸盐,突出了其在催化和环境应用中的作用 (Nichols 等人,2018 年)。

属性

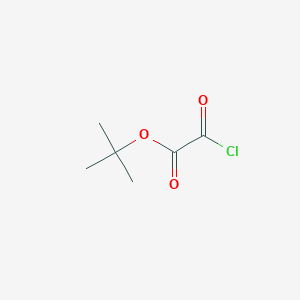

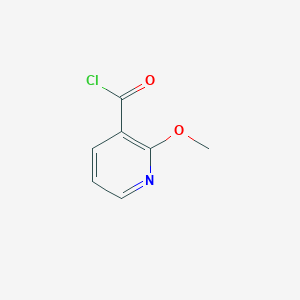

IUPAC Name |

2-methoxypyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGOTAZYPIEKRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497661 |

Source

|

| Record name | 2-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypyridine-3-carbonyl chloride | |

CAS RN |

53750-65-5 |

Source

|

| Record name | 2-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)